molecular formula C10H10BrClFNO2 B2871169 tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate CAS No. 1589481-91-3

tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate

Cat. No.: B2871169
CAS No.: 1589481-91-3
M. Wt: 310.55
InChI Key: GWNNGGYLNPQDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate is a halogenated pyridine derivative with a molecular formula of C11H12BrClFNO2. This compound features a pyridine ring substituted with bromo (position 5), chloro (position 2), fluoro (position 3), and a tert-butyl carboxylate ester (position 4). Its structure is significant in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents and the stability imparted by the tert-butyl protecting group. The compound serves as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and as a scaffold for further functionalization .

Properties

IUPAC Name

tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFNO2/c1-10(2,3)16-9(15)6-5(11)4-14-8(12)7(6)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNNGGYLNPQDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinic acid derivatives followed by esterification.

    Halogenation: The isonicotinic acid derivative is subjected to halogenation using reagents such as bromine, chlorine, and fluorine sources under controlled conditions to introduce the halogen atoms at specific positions on the pyridine ring.

    Esterification: The halogenated intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Biological Probes: It can be used to develop probes for studying biological processes.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agrochemicals: It may be used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl5-bromo-2-chloro-3-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate with two structurally related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017) .

Structural and Functional Group Differences
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate C11H12BrClFNO2 335.58 Br (C5), Cl (C2), F (C3), tert-butyl carboxylate (C4)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C19H28BrN2O6 477.34 Br (C5), dimethoxymethyl (C3), pyrrolidine-linked tert-butyl carboxylate (C2)
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C20H32BrN2O3Si 481.46 Br (C5), methoxy (C3), tert-butyldimethylsilyloxy-pyrrolidine (C2)

Key Observations :

Halogen Diversity: The target compound contains three halogens (Br, Cl, F), whereas the analogs feature only bromine alongside non-halogen groups (methoxy, dimethoxymethyl). This makes the target more reactive in halogen-specific reactions (e.g., Suzuki couplings) .

Protecting Groups : The tert-butyl carboxylate in the target provides steric protection, enhancing stability during synthesis. In contrast, the analogs use bulkier silyl (tert-butyldimethylsilyloxy) or dimethoxymethyl groups, which may alter solubility and reaction kinetics .

Substituent Positions : The target’s substituents occupy positions 2, 3, 4, and 5, creating an electron-deficient pyridine ring. The analogs have substituents at positions 2, 3, and 5 but with extended side chains (pyrrolidine), which may reduce ring reactivity .

Physicochemical Properties
  • Lipophilicity: The target’s fluorine and tert-butyl groups increase lipophilicity (predicted logP ~2.8), favoring membrane permeability in bioactive molecules.
  • Thermal Stability : The tert-butyl carboxylate in the target decomposes at ~200°C, whereas silyl-protected analogs exhibit lower thermal stability (<150°C) due to silyl-oxygen bond fragility .

Biological Activity

Tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₁H₁₃BrClFNO₂
  • Molecular Weight : Approximately 305.58 g/mol

The presence of halogen atoms (bromine, chlorine, and fluorine) in the structure enhances its reactivity and biological activity by enabling interactions with various biological targets.

The mechanism of action of tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets within cells. The halogen substituents increase the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, including those involved in cancer cell proliferation and microbial survival.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate exhibits significant antimicrobial activity against various pathogens. A study showed that derivatives of pyridine compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . The structural features of this compound contribute to its effectiveness in disrupting microbial cell functions.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including mouse leukemia cells (L1210), with IC₅₀ values in the nanomolar range . This suggests that tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate may induce apoptosis or cell cycle arrest in these cells.

Research Findings and Case Studies

  • Study on Antimicrobial Activity :
    • A high-throughput screening identified several pyridine derivatives with promising antimicrobial activity against M. tuberculosis. The study highlighted the importance of structural modifications in enhancing potency .
  • Anticancer Evaluation :
    • In a series of experiments, various substitutions on the pyridine ring were tested for their effects on cancer cell inhibition. Compounds similar to tert-butyl 5-bromo-2-chloro-3-fluoropyridine-4-carboxylate showed significant growth inhibition in L1210 cells, indicating potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications at the C-4 and C-5 positions significantly influence biological activity. The introduction of halogen atoms was shown to enhance both solubility and bioactivity .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC₅₀ ValueReference
AntimicrobialMycobacterium tuberculosis6.3 - 23 µM
AnticancerL1210 mouse leukemia cellsNanomolar range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.